molecular formula C10H19NO2 B2469783 tert-Butyl 2-cyclopropylethylcarbamate CAS No. 1465140-82-2

tert-Butyl 2-cyclopropylethylcarbamate

Cat. No. B2469783
CAS RN: 1465140-82-2
M. Wt: 185.267
InChI Key: GTSSBABWJUSJMR-UHFFFAOYSA-N
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Description

“tert-Butyl 2-cyclopropylethylcarbamate” is a chemical compound with the CAS Number: 1465140-82-2 . It has a molecular weight of 185.27 . The IUPAC name for this compound is tert-butyl 2-cyclopropylethylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-cyclopropylethylcarbamate” is 1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

“tert-Butyl 2-cyclopropylethylcarbamate” is a pale-yellow to yellow-brown liquid . It should be stored at room temperature .

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl and propargyl amines, under mild conditions. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (t-BuOI). This method highlights the potential of tert-Butyl 2-cyclopropylethylcarbamate in carbon capture and utilization strategies, contributing to sustainable chemistry practices (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Process Development and Synthesis

Li et al. (2012) described a practical and scalable synthesis of (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The compound is prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials. This study showcases the utility of tert-Butyl 2-cyclopropylethylcarbamate in the synthesis of pharmacologically relevant compounds (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, & Senanayake, 2012).

Stereoselective Synthesis

Wang et al. (2017) developed an efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This study demonstrates the versatility of tert-Butyl 2-cyclopropylethylcarbamate in the creation of complex molecular architectures with potential applications in medicinal chemistry and drug development (Wang, Ma, Reddy, & Hu, 2017).

Safety and Hazards

The safety information for “tert-Butyl 2-cyclopropylethylcarbamate” includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-(2-cyclopropylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSSBABWJUSJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-cyclopropylethylcarbamate

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